4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid
Overview
Description
4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid is an organic compound with the molecular formula C22H18O6 and a molecular weight of 378.37 g/mol . This compound is characterized by the presence of two benzoic acid groups connected via a 1,4-phenylenebis(methylene)bis(oxy) linker. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid typically involves the reaction of 4-hydroxybenzyl alcohol with terephthaloyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired dibenzoic acid compound.
Industrial Production Methods
On an industrial scale, the production of 4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit unique properties, such as enhanced stability and reactivity, which are useful in various applications . The molecular targets and pathways involved depend on the specific context in which the compound is used, such as catalysis or material science .
Comparison with Similar Compounds
Similar Compounds
4,4’-((1,2-Phenylenebis(methylene))bis(oxy))dibenzoic acid: Similar structure but with a different phenylenebis(methylene) linker.
4,4’-((1,3-Phenylenebis(methylene))bis(oxy))dibenzoic acid: Another structural isomer with a different linker position.
Uniqueness
4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid is unique due to its specific linker arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of coordination polymers and MOFs, where the precise arrangement of functional groups is crucial for the desired properties .
Properties
IUPAC Name |
4-[[4-[(4-carboxyphenoxy)methyl]phenyl]methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c23-21(24)17-5-9-19(10-6-17)27-13-15-1-2-16(4-3-15)14-28-20-11-7-18(8-12-20)22(25)26/h1-12H,13-14H2,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEXKJKXZHOWPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)COC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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